N-(4-butylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives are a large family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their versatile scaffold and medicinal significance . They exhibit a range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, analgesic, anti-diabetic, anti-HIV, anthelmintic, CNS depressants, and cardiac agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives is a well-studied area in organic chemistry. There are numerous methods for the synthesis of pyrimidines, including reactions from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring. The presence of different functional groups can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions a pyrimidine derivative can undergo depend on its structure and the conditions of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their specific structure. Factors such as solubility, stability, and reactivity can be influenced by the presence and position of different substituents on the pyrimidine ring .
Mechanism of Action
Target of Action
Thiazolopyrimidine derivatives, a class of compounds to which this compound belongs, have been found to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with targets involved in these biological processes.
Mode of Action
It is known that thiazolopyrimidine derivatives can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . This implies that the compound may interact with its targets in a way that modulates their function, leading to its observed biological effects.
Biochemical Pathways
Given the compound’s potential antitumor, antibacterial, and anti-inflammatory activities , it may influence pathways related to cell proliferation, immune response, and inflammation.
Result of Action
Thiazolopyrimidine derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
The field of pyrimidine derivatives is a rapidly evolving area of research, with new compounds being synthesized and evaluated for their biological activity. Future research will likely continue to explore the synthesis of novel pyrimidine derivatives, their biological activity, and their potential applications in medicine .
Properties
IUPAC Name |
N-(4-butylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-4-5-13-6-8-14(9-7-13)20-16(22)15-10-19-18-21(17(15)23)12(2)11-24-18/h6-11H,3-5H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRMJJBZTZMZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.